L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

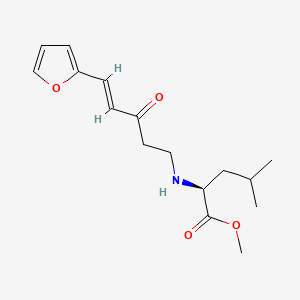

(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is a complex organic compound featuring a furan ring, an amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an amino acid ester, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic reagents like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its furan ring and amino group make it a versatile molecule for labeling and tracking in biological systems.

Medicine

In medicinal chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its furan ring provides stability and rigidity, making it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

Methyl 2-furoate: A furan derivative with a methyl ester group.

2-Aminofuran: A furan derivative with an amino group.

Uniqueness

(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.

Biological Activity

L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of amino acid signaling and immune response modulation. This article synthesizes current research findings on its biological activity, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₂₃NO₄

- Chemical Structure : Chemical Structure

This structure includes a leucine backbone modified with a furan-containing side chain, which may influence its biological properties.

1. Amino Acid Signaling

L-Leucine is known to play a crucial role in the regulation of the mTOR (mechanistic target of rapamycin) signaling pathway. Research indicates that L-leucine activates mTOR signaling, which is essential for protein synthesis and cell growth. In adipocytes, L-leucine mediates phosphorylation of the translational repressor eIF-4E binding protein-I (4E-BP1), thereby promoting protein translation and cellular proliferation .

2. Immune Modulation

Studies have shown that L-Leucine and its derivatives can affect immune cell function. For instance, L-Leucine methyl ester (Leu-Leu-OMe) has been observed to be incorporated into lymphocytes via a unique transport mechanism. This incorporation enhances the cytotoxicity of lymphocytes by selectively inhibiting dipeptidyl peptidase I (DPPI), which is crucial for the activation of cytotoxic T cells . The selective uptake mechanism for dipeptides suggests potential therapeutic applications in immunotherapy.

Case Study 1: mTOR Activation in Muscle Cells

In a controlled study examining the effects of L-Leucine on muscle cells, it was found that supplementation led to significant increases in muscle protein synthesis. The study highlighted that L-Leucine's ability to activate mTOR signaling was directly correlated with enhanced muscle hypertrophy in response to resistance training .

Case Study 2: Immune Response Enhancement

Another study focused on the impact of Leu-Leu-OMe on natural killer (NK) cells demonstrated that this compound could enhance NK cell cytotoxicity against tumor cells. The selective inhibition of DPPI was linked to increased NK cell activity, suggesting a novel approach for cancer immunotherapy using leucine derivatives .

Table 1: Comparison of Biological Activities of Leucine Derivatives

Properties

CAS No. |

159086-00-7 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C16H23NO4/c1-12(2)11-15(16(19)20-3)17-9-8-13(18)6-7-14-5-4-10-21-14/h4-7,10,12,15,17H,8-9,11H2,1-3H3/b7-6+/t15-/m0/s1 |

InChI Key |

PKGFGZCXWHOIMD-LFAOLKIESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1 |

Canonical SMILES |

CC(C)CC(C(=O)OC)NCCC(=O)C=CC1=CC=CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.